[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine
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Overview
Description
Preparation Methods
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine involves several steps, typically starting with the preparation of the core phenyl structure. The synthetic routes often include:
Formation of the Phenyl Core: The phenyl core is synthesized through various organic reactions, including Friedel-Crafts alkylation or acylation.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonation reactions, where a sulfonic acid derivative reacts with the phenyl core.
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group through nucleophilic substitution reactions.
Chemical Reactions Analysis
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or other proteins, leading to its biological effects .
Comparison with Similar Compounds
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine can be compared with other sulfonyl-containing compounds, such as:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Used in organic synthesis for introducing the tosyl group.
Mesyl Chloride (Methanesulfonyl Chloride): Another sulfonyl compound used in organic synthesis.
Triflyl Chloride (Trifluoromethanesulfonyl Chloride): Known for its strong electron-withdrawing properties.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24ClNO3S |
---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-pentoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO3S/c1-4-6-7-9-20-14-10-12(3)13(16)11-15(14)21(18,19)17-8-5-2/h10-11,17H,4-9H2,1-3H3 |
InChI Key |
DVAYNOBTXVSIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC |
Origin of Product |
United States |
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